4-(Hydroxymethyl)-4-azepanol

Description

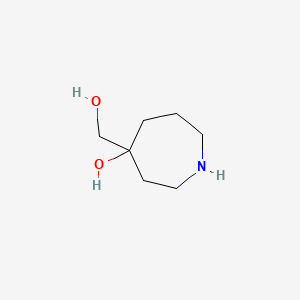

4-(Hydroxymethyl)-4-azepanol is a hypothetical derivative of azepane, a seven-membered cyclic amine. The compound features both a hydroxyl (-OH) and a hydroxymethyl (-CH$_2$OH) group at the 4-position of the azepane ring (Figure 1).

Properties

CAS No. |

884586-69-0 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 |

IUPAC Name |

4-(hydroxymethyl)azepan-4-ol |

InChI |

InChI=1S/C7H15NO2/c9-6-7(10)2-1-4-8-5-3-7/h8-10H,1-6H2 |

InChI Key |

MKPXURNJQSOPIP-UHFFFAOYSA-N |

SMILES |

C1CC(CCNC1)(CO)O |

Canonical SMILES |

C1CC(CCNC1)(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 4-Azepanol (Hexahydro-1H-azepin-4-ol)

Structure : Azepane ring with a hydroxyl group at the 4-position.

Molecular Weight : 115.18 g/mol (base compound); hydrochloride salt (151.63 g/mol) is commercially available .

Key Differences :

- Lacks the hydroxymethyl group, reducing steric bulk and hydrogen-bonding capacity.

Aromatic Analog: 4-(Hydroxymethyl)phenol

Structure : Benzene ring with hydroxyl and hydroxymethyl groups at the 4-position.

Molecular Weight : 124.14 g/mol .

Key Differences :

- Aromatic vs. aliphatic ring systems: The benzene ring in 4-(Hydroxymethyl)phenol confers rigidity and planar geometry, contrasting with the flexible azepane ring.

- Acidity: The phenolic -OH (pKa ~10) is more acidic than the aliphatic -OH in azepanol derivatives (pKa ~15–16).

Cycloalkane Derivatives: 4-[4-(Hydroxymethyl)cyclohexyl]phenol

Structure: Cyclohexane ring with hydroxymethyl and phenol substituents. Molecular Weight: ~234 g/mol (calculated) . Pharmacological Activity:

Heterocyclic Compound: 5-Hydroxymethylfurfural (5-HMF)

Structure : Furan ring with hydroxymethyl and aldehyde groups.

Molecular Weight : 126.11 g/mol .

Natural Occurrence : Found in herbal extracts (e.g., Alpiniae oxyphyllae and Castanea mollissima) and linked to antioxidant activity.

Key Differences :

- The furan ring’s conjugated system contrasts with azepane’s saturated structure, affecting electronic properties and metabolic stability.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Impact of Hydroxymethyl Groups : In cyclohexane derivatives (), the hydroxymethyl group enhances ERβ binding by optimizing ligand-receptor distance. A similar effect may occur in azepane derivatives, though the nitrogen atom could introduce additional hydrogen-bonding interactions .

- Ring Size and Flexibility: Larger rings (e.g., azepane vs. However, excessive flexibility might reduce selectivity .

- Synthetic Feasibility: The synthesis of 4-azepanol derivatives () suggests that introducing a hydroxymethyl group via reductive amination or alkylation could be feasible, though steric hindrance may pose challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.